molecular formula C6H5NOS B1583440 Thionicotinic acid CAS No. 51087-03-7

Thionicotinic acid

Cat. No.: B1583440
CAS No.: 51087-03-7
M. Wt: 139.18 g/mol
InChI Key: OWDHSOUPMJJTFN-UHFFFAOYSA-N
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Description

Thionicotinic acid is a sulfur-containing derivative of nicotinic acid, known for its unique chemical properties and potential applications in various fields. It is structurally characterized by the presence of a thio group attached to the pyridine ring, which imparts distinct reactivity and biological activity.

Mechanism of Action

Target of Action

Thionicotinic acid, a derivative of nicotinic acid, is known to exert its effects on several targets within the body. The primary targets of this compound are believed to be similar to those of nicotinic acid, which include various enzymes involved in metabolic processes . These enzymes play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions .

Mode of Action

The mode of action of this compound involves its interaction with these targets, leading to changes in the body’s biochemical processes. For instance, this compound analogs have been found to exert maximal vasorelaxation in a dose-dependent manner . This vasorelaxation is mediated partially by endothelium-induced nitric oxide and prostacyclin .

Biochemical Pathways

This compound affects several biochemical pathways. It is believed to be involved in the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways are crucial for the metabolism of nicotine and related compounds . This compound, through its interaction with its targets, can influence these pathways and their downstream effects.

Pharmacokinetics

It is known that this compound and its analogs exhibit antioxidant properties

Result of Action

The result of this compound’s action is multifaceted. It has been found to have potent vasorelaxant and antioxidant properties . Specifically, one of the this compound analogs was found to be the most potent vasorelaxant with an ED50 of 21.3 nM and was also the most potent antioxidant as discerned from DPPH assay .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thionicotinic acid can be synthesized through several methods. One common approach involves the reaction of nicotinic acid with sulfur-containing reagents under controlled conditions. For instance, nicotinic acid can be treated with phosphorus pentasulfide (P₂S₅) in an inert solvent like toluene, resulting in the formation of this compound. The reaction typically requires heating and prolonged reaction times to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Thionicotinic acid undergoes a variety of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can yield thiols or thioethers, depending on the reducing agent and conditions used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Thionicotinic acid has garnered significant interest in scientific research due to its diverse applications:

Comparison with Similar Compounds

Thionicotinic acid can be compared with other sulfur-containing nicotinic acid derivatives:

    Nicotinic Acid: Unlike nicotinic acid, this compound contains a sulfur atom, which imparts distinct chemical and biological properties.

    Nicotinamide: While nicotinamide is a derivative of nicotinic acid, it lacks the sulfur atom present in this compound, resulting in different reactivity and biological activity.

    Thioamide Derivatives:

Properties

IUPAC Name

pyridine-3-carbothioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NOS/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDHSOUPMJJTFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341243
Record name Thionicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51087-03-7
Record name Thionicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thionicotinic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the vasorelaxant properties of thionicotinic acid derivatives and how do they compare to nicotinic acid?

A1: this compound derivatives, like 2-(1-adamantylthio)nicotinic acid (6), demonstrate vasorelaxant effects by inducing relaxation in pre-contracted rat thoracic aorta. [] While their mechanism involves both nitric oxide and prostacyclin pathways, their potency appears lower than acetylcholine-induced nitric oxide vasorelaxation. [] Unlike nicotinic acid, which is recognized for its potent cutaneous vasodilatory effects, the studies primarily focus on the vascular effects of this compound derivatives in isolated rat aorta. Further research is needed to directly compare their vasodilatory potencies and mechanisms in various vascular beds.

Q2: How does the structure of this compound derivatives influence their vasorelaxant and antioxidant activities?

A2: Structure-activity relationship studies reveal that the presence of the this compound core is crucial for both vasorelaxation and antioxidant activity. [] Specifically, 2-(1-adamantylthio)nicotinic acid (6), possessing a bulky adamantyl group, exhibited the highest potency in both assays. [] This suggests that modifications to the substituent at the thio- position can significantly impact these activities. Further exploration of diverse substituents could help optimize these properties for potential therapeutic development.

Q3: Can this compound be used as a reagent in organic synthesis?

A3: Yes, this compound can act as a reagent in specific organic reactions. Research shows its utility in synthesizing a series of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones. [] This synthesis employs T3P-mediated cyclization, reacting this compound with N-phenyl-C-aryl imines. [] The reaction's success, even with typically challenging substrates like this compound, highlights its potential in constructing diverse heterocyclic compounds with possible biological activities.

Q4: What is known about the coordination chemistry of this compound with metals?

A4: this compound can act as a ligand in coordination compounds, particularly with gold(I). [] Research demonstrates its ability to form stable complexes with gold(I) centers, creating diverse structures with varying stoichiometries depending on the other ligands present. [] For instance, complexes like [AuL(SR)], where L is a phosphine ligand bearing a thiophene moiety and SR represents various thiolates, have been synthesized and characterized. [] This highlights the potential of this compound as a building block for creating metal-based compounds, particularly in the field of medicinal inorganic chemistry.

Q5: Are there any computational studies exploring the properties of this compound and its derivatives?

A5: Yes, computational chemistry methods have been employed to study this compound. Specifically, molecular modeling studies, alongside DPPH and superoxide dismutase (SOD) assays, provided insights into the structure-activity relationship of this compound derivatives for their vasorelaxant and antioxidant activities. [] These computational approaches help visualize potential interactions with biological targets and contribute to a deeper understanding of their mechanisms of action.

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